Cas no 1142196-01-7 (2-Bromo-5-(3-methoxyphenyl)pyrazine)
2-Bromo-5-(3-methoxyphenyl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-(3-methoxyphenyl)pyrazine
- 2-Bromo-5-(3-methoxyphenyl)pyrazine
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- Inchi: 1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3
- InChI Key: YEDJTLPPMQQMOT-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=N1)C1C=CC=C(C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 2.4
- Topological Polar Surface Area: 35
2-Bromo-5-(3-methoxyphenyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B194366-100mg |
2-Bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B194366-500mg |
2-Bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 500mg |
$ 815.00 | 2022-06-07 | ||
| TRC | B194366-1g |
2-Bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 1g |
$ 1250.00 | 2022-06-07 | ||
| Enamine | EN300-698803-0.05g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-698803-0.1g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
| Enamine | EN300-698803-0.25g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| Enamine | EN300-698803-0.5g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-698803-1.0g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-698803-2.5g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
| Enamine | EN300-698803-5.0g |
2-bromo-5-(3-methoxyphenyl)pyrazine |
1142196-01-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 |
2-Bromo-5-(3-methoxyphenyl)pyrazine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-Bromo-5-(3-methoxyphenyl)pyrazine
Recent Advances in the Study of 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic aromatic compound, characterized by a pyrazine core substituted with a bromine atom and a 3-methoxyphenyl group, has shown promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its utility as a versatile building block in medicinal chemistry, enabling the synthesis of novel bioactive molecules with enhanced pharmacological properties.
One of the key areas of interest is the role of 2-Bromo-5-(3-methoxyphenyl)pyrazine in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural features of this compound make it an attractive scaffold for designing selective inhibitors. Recent research has demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation, with preliminary in vitro studies showing potent activity against certain cancer cell lines. These findings highlight its potential as a lead compound for further optimization and preclinical evaluation.
In addition to its applications in kinase inhibition, 2-Bromo-5-(3-methoxyphenyl)pyrazine has also been investigated for its role in the synthesis of fluorescent probes and imaging agents. The bromine substituent provides a convenient handle for further functionalization via cross-coupling reactions, allowing researchers to tailor the compound for specific applications. Recent work has utilized this property to develop probes for detecting reactive oxygen species (ROS) in cellular environments, which are implicated in various pathological conditions, including neurodegenerative diseases and cancer.
Another notable advancement is the exploration of this compound in fragment-based drug discovery (FBDD). Fragment-based approaches rely on small, low-molecular-weight compounds that can bind weakly but specifically to biological targets, serving as starting points for the development of higher-affinity ligands. The structural simplicity and functional group diversity of 2-Bromo-5-(3-methoxyphenyl)pyrazine make it an ideal candidate for such applications. Recent studies have successfully incorporated this fragment into larger, more complex molecules, resulting in compounds with improved binding affinity and selectivity for their intended targets.
Despite these promising developments, challenges remain in the optimization of 2-Bromo-5-(3-methoxyphenyl)pyrazine-derived compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the methoxy and bromine substituents to enhance the pharmacokinetic and pharmacodynamic profiles of these molecules. Computational modeling and high-throughput screening have been employed to identify optimal substitutions, paving the way for the development of next-generation therapeutics.
In conclusion, 2-Bromo-5-(3-methoxyphenyl)pyrazine (CAS: 1142196-01-7) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from kinase inhibition to fluorescent probe development. Its versatility and potential for further functionalization make it a promising candidate for future drug discovery efforts. Continued research into its biological activities and optimization strategies will be essential for translating these findings into clinically relevant therapies.
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